What is Ethanol, 2-(1-naphthalenyloxy)- structure?
What is Ethanol, 2-(1-naphthalenyloxy)- structure?
An In-depth Technical Guide to Ethanol, 2-(1-naphthalenyloxy)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethanol, 2-(1-naphthalenyloxy)-, a specific isomer of naphthoxyethanol. By synthesizing chemical data, established synthetic principles, and comparative analysis with its more commonly cited isomer, this document serves as a foundational resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science. We will delve into its unique structural attributes, logical synthetic pathways, and potential applications, grounded in authoritative chemical information.
Part 1: Molecular Structure and Properties
The identity and behavior of a chemical compound are fundamentally dictated by its structure. Ethanol, 2-(1-naphthalenyloxy)- is an organic molecule characterized by a naphthalene ring system linked to an ethanol group through an ether bond. The "1-" prefix is critical, as it defines the specific attachment point on the naphthalene core, distinguishing it from its constitutional isomer, Ethanol, 2-(2-naphthalenyloxy)-. This seemingly minor difference in connectivity significantly influences the molecule's steric and electronic properties, and consequently, its reactivity and biological interactions.
Chemical Structure
The molecule consists of a 1-naphthol moiety connected via its phenolic oxygen to the C2 position of an ethanol molecule. This forms an aryl ether linkage.
Chemical Identifiers
For unambiguous identification and data retrieval, a standardized set of chemical identifiers is essential.
| Identifier | Value | Source |
| IUPAC Name | 2-(naphthalen-1-yloxy)ethan-1-ol | [1] |
| CAS Number | 711-82-0 | [2] |
| Molecular Formula | C₁₂H₁₂O₂ | [2] |
| Molecular Weight | 188.22 g/mol | [2] |
| SMILES | OCCOc1cccc2ccccc12 | N/A |
| InChI Key | N/A (Not available in search results) | N/A |
Physicochemical Properties
The physical properties of a compound are critical for designing experiments, including reaction conditions, purification methods, and formulation strategies.
| Property | Value | Source |
| Melting Point | 45 °C | [1] |
| Boiling Point | 315 °C | [1] |
| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.22 ± 0.10 (Predicted) | [1] |
| Appearance | Crystals or powder | [3][4] |
| Solubility | Insoluble in water. Soluble in alcohol, acetone, ether, and chloroform (data for 2-isomer, likely similar for 1-isomer).[3] | [3] |
Isomeric Differentiation: 1- vs. 2-Naphthalenyloxy
The distinction between the 1- and 2-isomers is paramount. The attachment point on the naphthalene ring influences the molecule's three-dimensional shape and electron distribution. The 1-position is sterically more hindered due to its proximity to the other fused ring (the peri-hydrogen). This can affect reaction kinetics, crystal packing, and binding affinity to biological targets compared to the less hindered 2-position. For instance, studies on regioisomeric naphthalenylethanol compounds have shown that differences in substitution patterns can lead to significant variations in crystallization propensity, driven by frustrated intermolecular interactions like hydrogen bonding and π–π stacking.[5]
Part 2: Synthesis and Characterization
A reliable synthetic route and robust analytical characterization are the cornerstones of chemical research and development.
Synthetic Pathways
The most direct and widely used method for preparing aryl ethers like Ethanol, 2-(1-naphthalenyloxy)- is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 1-naphthol is deprotonated to form the nucleophilic 1-naphthoxide, which then attacks an electrophilic ethylene oxide equivalent.
Historical methods for the synthesis of the analogous 2-isomer confirm this approach, utilizing either the condensation of β-naphthol with ethylene chlorohydrin or the reaction with ethylene oxide in the presence of a base.[3] A similar strategy is the logical choice for the 1-isomer.
Diagram: Synthesis of Ethanol, 2-(1-naphthalenyloxy)-.
This protocol is a representative methodology based on established chemical principles for this reaction class.[3][6][7]
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Deprotonation of 1-Naphthol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-naphthol (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add a stoichiometric amount of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.1 eq).
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Stir the mixture at room temperature or with gentle heating until the 1-naphthol is fully converted to the corresponding naphthoxide salt. The formation of a salt may be visually apparent.
-
-
Nucleophilic Substitution:
-
To the resulting solution, add 2-chloroethanol (1.1-1.5 eq) dropwise.
-
Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
The product may precipitate as a solid or can be extracted using an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., benzene/petroleum ether, as used for the 2-isomer) or by column chromatography to yield pure Ethanol, 2-(1-naphthalenyloxy)-.[3]
-
Spectroscopic Characterization
Confirmation of the final product's structure is achieved through a combination of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons of the naphthalene ring, with characteristic splitting patterns for the 1-substituted system. Two triplet signals would be expected for the ethanoxy protons (-O-CH₂-CH₂-OH), and a singlet or broad singlet for the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 12 distinct carbon signals, confirming the molecular formula. The signals for the two aliphatic carbons will be in the upfield region (approx. 60-70 ppm), while the ten aromatic carbons will appear in the downfield region (approx. 110-160 ppm).
-
IR (Infrared) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3300-3500 cm⁻¹, C-O ether stretching around 1250 cm⁻¹, and aromatic C=C stretching in the 1500-1600 cm⁻¹ region.
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MS (Mass Spectrometry): The molecular ion peak [M]⁺ should be observed at m/z = 188.22, confirming the molecular weight.
Part 3: Applications and Biological Significance
While specific, large-scale applications for Ethanol, 2-(1-naphthalenyloxy)- are not extensively documented in public literature, its structure suggests utility as a key intermediate in organic synthesis.
Known and Potential Applications
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Synthetic Intermediate: The primary role of this compound is likely as a building block.[8] The hydroxyl group can be further functionalized (e.g., through esterification, conversion to a leaving group) to build more complex molecules. The naphthalene scaffold is a common feature in dyes, polymers, and pharmaceuticals.
-
Pharmacological Research: The 2-isomer, 2-(2-naphthoxy)ethanol (also known as Anavenol), was formerly used as a veterinary anesthetic.[3] This suggests that the naphthoxyethanol scaffold can exhibit biological activity. It is plausible that the 1-isomer could be investigated for similar or different pharmacological properties, making it a compound of interest for screening in drug discovery programs.[8]
Rationale for Use in Drug Development
The structural motifs within Ethanol, 2-(1-naphthalenyloxy)- are relevant to medicinal chemistry:
-
Naphthalene Ring: This rigid, lipophilic group can participate in π–π stacking interactions with biological targets and is a common scaffold in drug design.
-
Ether Linkage: The ether bond is generally stable in vivo and acts as a flexible linker.
-
Terminal Hydroxyl Group: This provides a site for hydrogen bonding and a handle for creating prodrugs or modifying the compound's pharmacokinetic properties.
Part 4: Safety and Handling
Hazard Identification
The aggregated GHS information for the 2-isomer, 2-(2-naphthoxy)ethanol (CAS 93-20-9), indicates the following hazards:
It is imperative to assume that Ethanol, 2-(1-naphthalenyloxy)- may possess similar hazards. Always consult the compound-specific Safety Data Sheet (SDS) provided by the supplier before handling.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended for fine chemicals (e.g., 2-8°C).[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
Ethanol, 2-(1-naphthalenyloxy)- is a distinct chemical entity whose properties are defined by the specific 1-position linkage of the ethoxy group to the naphthalene core. While less studied than its 2-isomer, its structure and the established chemistry of its functional groups mark it as a valuable intermediate for synthetic chemists. Its potential for biological activity, suggested by analogy to its isomer, presents an opportunity for exploration in drug discovery and development. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and thoughtfully apply this compound in their work. Further investigation into its specific reactivity, biological profile, and material properties is warranted.
References
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DrugFuture. (n.d.). 2-(2-Naphthyloxy)ethanol. Retrieved from DrugFuture Chemical Index Database. [Link]
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U.S. Environmental Protection Agency. (2023). Ethanol, 2-(1-naphthalenylamino)-. Substance Details - SRS. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-(2-Naphthoxy)ethanol. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-(ethynyloxy)naphthaene-1-carbaldehyde using 2-hydroxy benzyl alcohol and propargyl bromide in aqueous micellar media. Request PDF. Retrieved from [Link]
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Sciencemadness Discussion Board. (2012). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]
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ChemSynthesis. (n.d.). 1-naphthalen-2-yl-ethanol. Retrieved from [Link]
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Golz, C. (2025). Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 12), 1131–1135. [Link]
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Euro Alkohol. (n.d.). Ethanol for the Technical / Chemical Sector. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Naphthaleneethanol. PubChem Compound Summary for CID 73877. Retrieved from [Link]
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